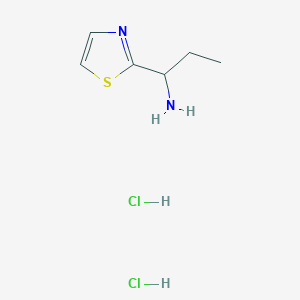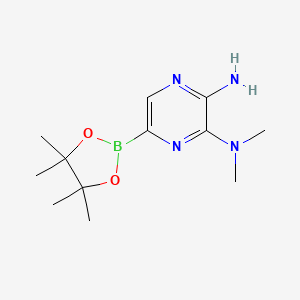
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester (5-AP2BP) is an important compound in the field of synthetic organic chemistry. It is a versatile reagent that has been used in a number of different applications, ranging from peptide synthesis to drug discovery. 5-AP2BP is a valuable tool for both research and industrial applications.
Scientific Research Applications
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester has been used in a number of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, in the preparation of catalysts and in the synthesis of small molecules. It has also been used in the synthesis of polymers and other materials.
Mechanism of Action
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is a boronic acid ester that can act as a nucleophile in organic reactions. It can react with electrophiles such as carbonyl compounds, halides, and other organic compounds. The reaction is typically conducted in a polar aprotic solvent such as dichloromethane or acetonitrile.
Biochemical and Physiological Effects
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme dihydrofolate reductase, which is important in the synthesis of nucleic acids. It has also been shown to inhibit the enzyme thymidine kinase, which is involved in DNA synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester in lab experiments include its low cost, its easy availability, and its high reactivity. Its low cost makes it an attractive option for research laboratories. Its high reactivity makes it a useful reagent for a wide range of organic reactions. The main limitation of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is its poor solubility in water, which can limit its use in some reactions.
Future Directions
There are a number of potential future directions for 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester research. These include the development of new synthetic methods for the synthesis of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester, the exploration of its potential as a catalyst for organic reactions, and the investigation of its potential as a drug candidate. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in materials science.
Synthesis Methods
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester can be synthesized in a number of ways. One of the most common methods involves the condensation of 5-amino-6-(dimethylamino)pyrazine-2-boronic acid (5-AP2BA) with pinacol ester. This reaction is typically conducted in a solvent such as dichloromethane or acetonitrile at room temperature. The reaction is then quenched with water and the product is isolated by filtration.
properties
IUPAC Name |
3-N,3-N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN4O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-9(14)10(16-8)17(5)6/h7H,1-6H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZSNGXOGXVTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

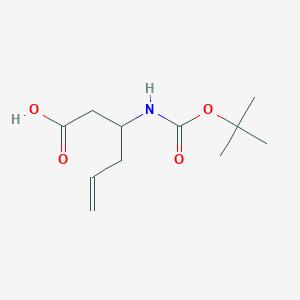
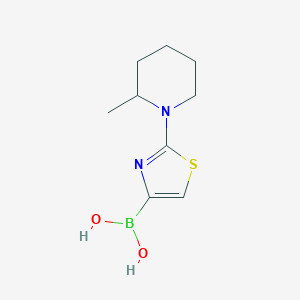
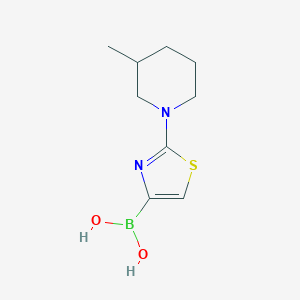
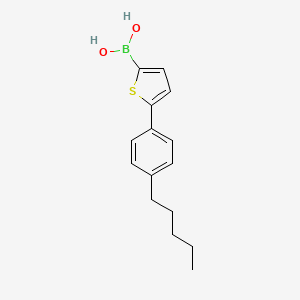
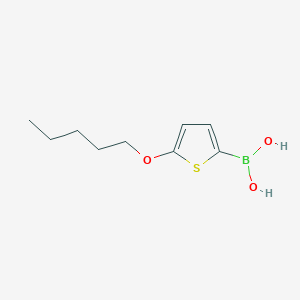
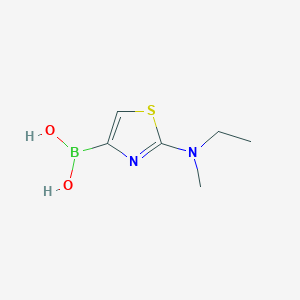
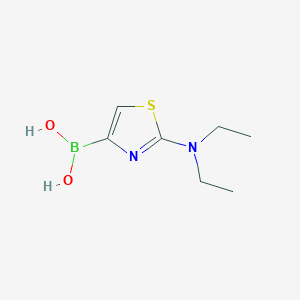
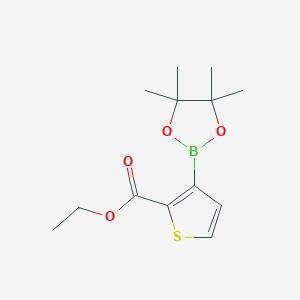
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
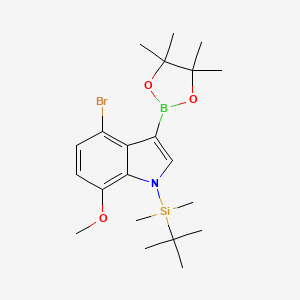
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

